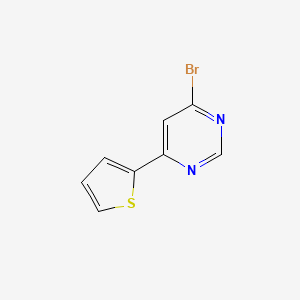
4-Bromo-6-(thiophène-2-yl)pyrimidine
Vue d'ensemble
Description
“4-Bromo-6-(thiophen-2-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(thiophen-2-yl)pyrimidine” includes a pyrimidine ring and a thiophene ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring with one sulfur atom .Applications De Recherche Scientifique
Synthèse organique et développement de médicaments
4-Bromo-6-(thiophène-2-yl)pyrimidine : est un intermédiaire précieux en synthèse organique. Sa structure pyrimidinique halogénée est très réactive, ce qui la rend adaptée aux réactions de substitution nucléophile . Cette propriété est exploitée dans le développement de nouveaux médicaments, en particulier ceux ciblant le système nerveux central, où les dérivés de la pyrimidine présentent un potentiel prometteur en raison de leur similarité structurale avec les nucléotides naturels.
Science des matériaux
Le groupe thiophène dans This compound est d'un grand intérêt en science des matériaux. Les dérivés du thiophène sont connus pour leur application dans la création de semi-conducteurs organiques . Ces matériaux sont essentiels au développement de transistors organiques à effet de champ (OF
Orientations Futures
Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mécanisme D'action
Target of Action
Thiophene-based analogs, which include 4-bromo-6-(thiophen-2-yl)pyrimidine, have been studied extensively for their biological activity . They are known to interact with a variety of biological targets, contributing to their diverse pharmacological properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
It is noted that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Analyse Biochimique
Biochemical Properties
4-Bromo-6-(thiophen-2-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are crucial for cell signaling pathways . The interaction between 4-Bromo-6-(thiophen-2-yl)pyrimidine and tyrosine kinases involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent signal transduction. Additionally, this compound has demonstrated antibacterial and analgesic activities, indicating its potential to interact with bacterial proteins and pain receptors .
Cellular Effects
The effects of 4-Bromo-6-(thiophen-2-yl)pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-6-(thiophen-2-yl)pyrimidine has been observed to inhibit the proliferation of cancer cells by interfering with the mitogen-activated protein kinase (MAPK) pathway . This inhibition leads to reduced cell division and increased apoptosis. Furthermore, the compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(thiophen-2-yl)pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, such as tyrosine kinases, and prevents their catalytic activity . Additionally, 4-Bromo-6-(thiophen-2-yl)pyrimidine can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This interaction can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-6-(thiophen-2-yl)pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term exposure to 4-Bromo-6-(thiophen-2-yl)pyrimidine has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s ability to modulate cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(thiophen-2-yl)pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, 4-Bromo-6-(thiophen-2-yl)pyrimidine can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects.
Metabolic Pathways
4-Bromo-6-(thiophen-2-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be excreted from the body . The metabolic pathways of 4-Bromo-6-(thiophen-2-yl)pyrimidine play a crucial role in determining its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-Bromo-6-(thiophen-2-yl)pyrimidine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters . Once inside the cell, 4-Bromo-6-(thiophen-2-yl)pyrimidine can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(thiophen-2-yl)pyrimidine is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is influenced by targeting signals and post-translational modifications that direct 4-Bromo-6-(thiophen-2-yl)pyrimidine to specific organelles . For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and modulate gene expression .
Propriétés
IUPAC Name |
4-bromo-6-thiophen-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDZPTAQGKVXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





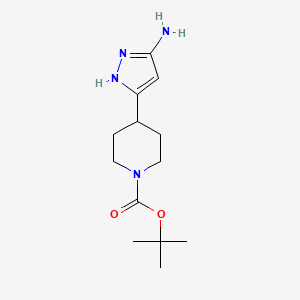
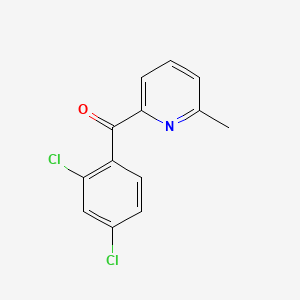
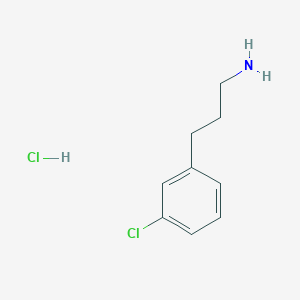
![4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1463032.png)
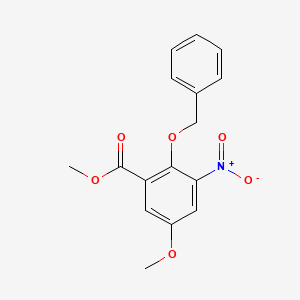
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1463037.png)
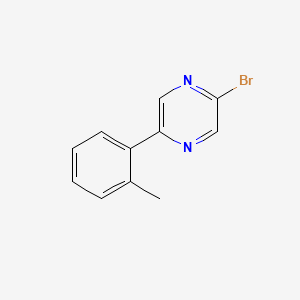
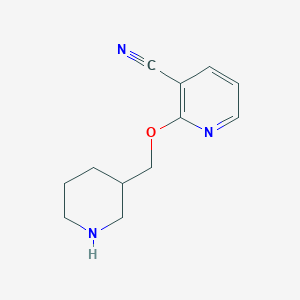
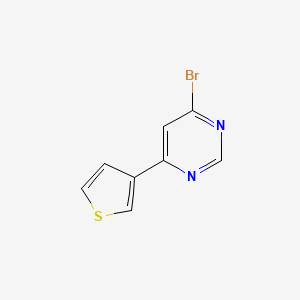
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol](/img/structure/B1463046.png)
![[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1463048.png)
